3-(Prop-2-yn-1-yloxy)pyrrolidine oxalate
Description
Significance of Pyrrolidine (B122466) Derivatives in Contemporary Chemical Research
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of organic and medicinal chemistry. researchgate.netrsc.org Its prevalence in natural products, pharmaceuticals, and as a versatile synthetic building block underscores its significance in contemporary chemical research. tandfonline.commdpi.com
Role in Heterocyclic Compound Synthesis
Pyrrolidine derivatives are pivotal starting materials and intermediates in the synthesis of a vast array of more complex heterocyclic compounds. tandfonline.com Their inherent chirality and the ability to be functionalized at various positions make them ideal scaffolds for constructing diverse molecular architectures. researchgate.nettandfonline.com For instance, multicomponent reactions involving pyrrolidine derivatives provide efficient pathways to biologically active molecules. tandfonline.com Furthermore, transformations such as [3+2] cycloaddition reactions with azomethine ylides are commonly employed to generate substituted pyrrolidines, which can then be elaborated into other heterocyclic systems. researchgate.nettandfonline.com The synthesis of pyrrolidine-based structures can be achieved through various methods, including microwave-assisted synthesis and catalytic processes, highlighting the adaptability of this scaffold in synthetic strategies. tandfonline.com
Applications as Fundamental Building Blocks for Complex Molecular Architectures
The pyrrolidine motif is a recurring feature in a multitude of natural products, including alkaloids, and is a key component of many synthetic drugs. mdpi.com Its structural rigidity and stereochemical properties are often crucial for biological activity. nih.gov Consequently, the development of stereoselective methods for the synthesis of pyrrolidine derivatives is an active area of research. mdpi.com These methods often utilize readily available precursors like proline and hydroxyproline (B1673980) to construct complex molecules. mdpi.com The pyrrolidine ring serves as a fundamental building block in the synthesis of compounds with diverse therapeutic applications. mdpi.com
Overview of Propargyl Ethers in Synthetic Chemistry
Propargyl ethers are a class of organic compounds characterized by the presence of a propargyl group (a 2-propynyl group) attached to an oxygen atom. This functional group imparts unique reactivity and synthetic utility, making it a valuable tool in organic synthesis.
Unique Reactivity Profile of the Terminal Alkyne Moiety
The terminal alkyne in propargyl ethers is a highly versatile functional group that can participate in a wide range of chemical transformations. jst.go.jp It can undergo reactions such as nucleophilic addition, cycloadditions, and metal-catalyzed couplings. nih.govmdpi.com For example, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," is a prominent reaction of terminal alkynes, though side reactions like homocoupling can occur under certain conditions. nih.gov Gold catalysts have also been shown to mediate the reaction of terminal alkynes with acetals to form propargylic ethers. jst.go.jpnih.gov The reactivity of the alkyne can be influenced by substitution at the propargylic position, with certain reactions showing tolerance for such substitutions, particularly at elevated pressures. acs.org
Strategic Importance of Ether Linkages in Molecular Design
The ether linkage in propargyl ethers, and in molecules more generally, plays a significant role in determining the physicochemical properties of a compound. numberanalytics.comnumberanalytics.com Ether groups can influence a molecule's solubility, lipophilicity, and metabolic stability. numberanalytics.comnumberanalytics.com In drug design, the incorporation of an ether linkage can be a strategic decision to optimize the pharmacokinetic and pharmacodynamic profile of a drug candidate. numberanalytics.comnumberanalytics.com Ethers are relatively stable and less reactive than other functional groups, making them robust linkers in complex molecules. labinsights.nllongdom.org They can also participate in hydrogen bonding as acceptors, which can be crucial for molecular recognition and binding to biological targets. stereoelectronics.org
Contextualization of 3-(Prop-2-yn-1-yloxy)pyrrolidine (B13103731) Oxalate (B1200264) within Advanced Organic Synthesis
The compound 3-(Prop-2-yn-1-yloxy)pyrrolidine oxalate combines the key structural features of both a substituted pyrrolidine and a propargyl ether. This unique combination makes it a valuable intermediate in advanced organic synthesis. The pyrrolidine ring provides a versatile scaffold that can be further functionalized, while the terminal alkyne of the propargyl ether moiety offers a reactive handle for a variety of coupling and cyclization reactions. The oxalate salt form of the compound likely enhances its stability and handling properties. This molecule can be envisioned as a building block for the synthesis of complex nitrogen-containing heterocycles and other intricate molecular architectures with potential applications in medicinal chemistry and materials science.
Interactive Data Tables
Table 1: Properties of Propargyl Ether
| Property | Value |
| Assay | 98% |
| Form | Liquid |
| Refractive Index | n20/D 1.442 (lit.) |
| Boiling Point | 55-57 °C/65 mmHg (lit.) |
| Density | 0.914 g/mL at 25 °C (lit.) |
| Storage Temperature | 2-8°C |
This data is based on publicly available information for propargyl ether. sigmaaldrich.com
Table 2: Chemical Identifiers for Related Pyrrolidine Compounds
| Compound Name | CAS Number | Molecular Formula |
| 1-(prop-2-yn-1-yl)pyrrolidine | 7223-42-9 | C7H11N |
| 3-[(prop-2-yn-1-yloxy)methyl]pyrrolidine | Not Available | C8H13NO |
| 3-(2-Chlorobenzyl)pyrrolidine oxalate | 1188263-58-2 | C13H17ClN2O4 |
This table provides identifiers for structurally related pyrrolidine compounds to provide context. uni.luamericanelements.comvulcanchem.com
Properties
IUPAC Name |
oxalic acid;3-prop-2-ynoxypyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.C2H2O4/c1-2-5-9-7-3-4-8-6-7;3-1(4)2(5)6/h1,7-8H,3-6H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACBUZQRWYZESS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1CCNC1.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Derivatization Strategies for 3 Prop 2 Yn 1 Yloxy Pyrrolidine Oxalate
Reactions Involving the Terminal Alkyne Functionality
The terminal alkyne group is a highly versatile functional handle, amenable to a multitude of addition and functionalization reactions. Its reactivity is central to many modern synthetic strategies, including click chemistry and metal-catalyzed transformations.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Chemistry for Triazole Formation
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, selectivity, and mild reaction conditions. This reaction allows for the covalent ligation of the terminal alkyne of 3-(prop-2-yn-1-yloxy)pyrrolidine (B13103731) with an organic azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring.
The general transformation can be represented as follows:
Reactants: 3-(Prop-2-yn-1-yloxy)pyrrolidine, an organic azide (R-N₃)
Catalyst: A copper(I) source, often generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate).
Solvent: Typically a mixture of water and an organic solvent such as t-butanol, THF, or DMSO.
Product: A 1-(R)-4-((pyrrolidin-3-yloxy)methyl)-1H-1,2,3-triazole derivative.
This reaction is characterized by its high functional group tolerance, proceeding under biocompatible conditions, which has led to its extensive use in medicinal chemistry and materials science. The resulting triazole ring is not merely a linker but can also act as a pharmacophore, participating in hydrogen bonding and dipole interactions.
| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Product |
| 3-(Prop-2-yn-1-yloxy)pyrrolidine | Benzyl (B1604629) azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 1-Benzyl-4-((pyrrolidin-3-yloxy)methyl)-1H-1,2,3-triazole |
| 3-(Prop-2-yn-1-yloxy)pyrrolidine | Azidoethane | Cu(I) source | THF/H₂O | 1-Ethyl-4-((pyrrolidin-3-yloxy)methyl)-1H-1,2,3-triazole |
Table 1: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions.
Other Click Chemistry Approaches (e.g., Thiol-Yne, Nitrone-Alkyne Cycloadditions)
Beyond CuAAC, the terminal alkyne of 3-(prop-2-yn-1-yloxy)pyrrolidine can participate in other click chemistry reactions.
Thiol-Yne Reaction: This reaction involves the radical-mediated addition of a thiol to the alkyne. Typically, a photoinitiator and UV light are used to generate a thiyl radical, which then adds across the triple bond. A second thiol molecule can then add to the resulting vinyl sulfide, leading to a 1,2-dithioether product. This method is highly efficient and proceeds under mild conditions, offering an alternative ligation strategy. rsc.org The reaction rate can be influenced by the nature of the substituent on the alkyne, with electron-withdrawing groups generally increasing the reactivity. rsc.org
Nitrone-Alkyne Cycloaddition: The 1,3-dipolar cycloaddition between a nitrone and the terminal alkyne yields isoxazoline (B3343090) derivatives. This reaction can be performed under thermal conditions or can be strain-promoted when using cyclic alkynes. While less common than CuAAC, it provides access to a different heterocyclic scaffold. researchgate.netrsc.org The regioselectivity of the cycloaddition can be influenced by the substituents on both the nitrone and the alkyne.
Metal-Catalyzed Alkyne Functionalizations (e.g., Hydrometalation, Cycloisomerization)
A variety of transition metals can catalyze the functionalization of the terminal alkyne, leading to a diverse array of products.
Hydrometalation: This process involves the addition of a metal-hydride bond across the triple bond. wikipedia.org Depending on the metal catalyst and reaction conditions, this can lead to the formation of vinyl-metal species. For example, hydrosilylation, typically catalyzed by platinum or rhodium complexes, results in the formation of vinylsilanes. Hydroboration, often using catecholborane or pinacolborane with a rhodium or iridium catalyst, yields vinylboronates. These vinyl-metal intermediates are highly valuable for subsequent cross-coupling reactions.
Cycloisomerization: In the presence of certain metal catalysts, particularly gold, platinum, or ruthenium, molecules containing both an alkyne and a tethered nucleophile can undergo intramolecular cyclization. frontiersin.org While 3-(prop-2-yn-1-yloxy)pyrrolidine itself lacks a suitable tethered nucleophile for a simple cycloisomerization, its derivatives can be designed to undergo such transformations. For instance, N-acylation of the pyrrolidine (B122466) with a suitable unsaturated acyl group could set the stage for a metal-catalyzed enyne cycloisomerization. Gold catalysts are particularly effective in activating the alkyne towards nucleophilic attack. acs.org
Alkyne Oxidation and Reduction Reactions
The terminal alkyne can be selectively oxidized or reduced to yield different functional groups.
Oxidation: Strong oxidizing agents like ozone or potassium permanganate (B83412) under basic conditions can cleave the triple bond, leading to the formation of a carboxylic acid. In the case of a terminal alkyne, this would result in the loss of one carbon atom as carbon dioxide and the formation of the corresponding carboxylic acid from the rest of the molecule. Milder oxidation conditions can potentially yield α-ketoaldehydes or other partially oxidized products. thieme-connect.com
Reduction: The alkyne can be selectively reduced to either an alkene or an alkane.
To Alkene: Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) will selectively reduce the alkyne to a cis-alkene. Alternatively, reduction with sodium in liquid ammonia (B1221849) provides the corresponding trans-alkene.
To Alkane: Complete reduction to the corresponding propyl ether can be achieved through catalytic hydrogenation over a more active catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).
Transformations of the Pyrrolidine Nitrogen Atom
The secondary amine of the pyrrolidine ring is a nucleophilic center that readily participates in alkylation and acylation reactions. It is important to note that since the starting material is an oxalate (B1200264) salt, a base is typically required to liberate the free amine before these reactions can proceed efficiently.
N-Alkylation and Acylation Reactions
N-Alkylation: The pyrrolidine nitrogen can be alkylated using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. This reaction introduces an alkyl group onto the nitrogen atom, forming a tertiary amine. Reductive amination, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another effective method for N-alkylation.
N-Acylation: The nitrogen atom can be readily acylated by reacting it with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent (e.g., DCC, EDC). arkat-usa.orgresearchgate.net This leads to the formation of a stable amide bond. This reaction is widely used to introduce a variety of functional groups and to build more complex molecular architectures.
| Reaction Type | Reagent | Base/Coupling Agent | Product |
| N-Alkylation | Methyl iodide | K₂CO₃ | 1-Methyl-3-(prop-2-yn-1-yloxy)pyrrolidine |
| N-Alkylation | Benzaldehyde, NaBH(OAc)₃ | - | 1-Benzyl-3-(prop-2-yn-1-yloxy)pyrrolidine |
| N-Acylation | Acetyl chloride | Triethylamine | 1-((3-(Prop-2-yn-1-yloxy)pyrrolidin-1-yl)ethan-1-one |
| N-Acylation | Benzoic acid | EDC, HOBt | (3-(Prop-2-yn-1-yloxy)pyrrolidin-1-yl)(phenyl)methanone |
Table 2: Representative N-Alkylation and N-Acylation Reactions of the Pyrrolidine Moiety.
Formation of Pyrrolidine-Based Quaternary Ammonium (B1175870) Salts
The secondary amine of the pyrrolidine ring in 3-(prop-2-yn-1-yloxy)pyrrolidine is readily susceptible to quaternization, a process that converts the neutral amine into a permanently positively charged quaternary ammonium salt (QAS). nih.govmdpi.comnih.gov This transformation is typically achieved through N-alkylation by reacting the pyrrolidine with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl bromide) or an alkyl sulfate. The reaction involves the nucleophilic attack of the nitrogen's lone pair on the electrophilic carbon of the alkylating agent.
The formation of these salts significantly alters the molecule's physicochemical properties, including its solubility and biological activity. nih.govnih.gov The choice of the alkylating agent allows for the introduction of a wide variety of substituents, enabling the synthesis of a diverse library of QAS derivatives. The general mechanism involves the displacement of a leaving group from the alkylating agent by the pyrrolidine nitrogen. mdpi.com
Table 1: Examples of N-Alkylation for Quaternary Ammonium Salt Formation
| Alkylating Agent | Reagent Class | Resulting N-Substituent | Product Class |
|---|---|---|---|
| Methyl Iodide (CH₃I) | Alkyl Halide | Methyl (-CH₃) | Trimethylammonium Iodide Derivative |
| Benzyl Bromide (BnBr) | Alkyl Halide | Benzyl (-CH₂Ph) | Benzyldimethylammonium Bromide Derivative |
This derivatization strategy is fundamental in modifying the compound for various applications, leveraging the well-established antimicrobial and surfactant properties of many QAS compounds. nih.gov
Oxidation to Pyrrolidine N-Oxides
The nitrogen atom of the pyrrolidine ring can be oxidized to form a pyrrolidine N-oxide. This transformation is typically carried out using oxidizing agents such as hydrogen peroxide (H₂O₂), often in the presence of a catalyst like sodium tungstate, or with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). nih.govresearchgate.net The reaction involves the donation of an oxygen atom from the oxidant to the nitrogen atom of the pyrrolidine.
The formation of an N-oxide introduces a polar N-O bond, which can influence the molecule's steric and electronic properties, as well as its metabolic stability and pharmacokinetic profile. Pyrrolidine N-oxides are also valuable synthetic intermediates; for instance, they can undergo mdpi.comorganic-chemistry.org-sigmatropic rearrangements or be used in cycloaddition reactions. researchgate.net
Table 2: Common Reagents for N-Oxidation of Pyrrolidines
| Oxidizing Agent | Typical Reaction Conditions |
|---|---|
| Hydrogen Peroxide (H₂O₂) / Sodium Tungstate (Na₂WO₄) | Water or alcoholic solvent, room temperature to mild heating |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Chlorinated solvent (e.g., CH₂Cl₂), 0 °C to room temperature |
Modifications of the Pyrrolidine Ring System
Stereochemical Inversion and Retention at Chiral Centers
The 3-(Prop-2-yn-1-yloxy)pyrrolidine oxalate molecule contains a chiral center at the C3 position of the pyrrolidine ring. Chemical transformations involving this center or adjacent atoms can proceed with either inversion or retention of its configuration, leading to different stereoisomers. rsc.orgbeilstein-journals.org
Stereochemical Inversion: Inversion of stereochemistry is a hallmark of bimolecular nucleophilic substitution (S_N2) reactions. If the propargyloxy group at C3 were converted to a good leaving group (e.g., a tosylate or mesylate), subsequent reaction with a nucleophile would proceed with inversion of configuration. This allows for the controlled synthesis of the enantiomeric or diastereomeric product.
Stereochemical Retention: Retention of stereochemistry is less direct and often requires a two-step process, such as a double inversion. Alternatively, reactions involving neighboring group participation can also lead to retention of configuration. For example, if a participating group is present on the nitrogen or another part of the molecule, it can form a cyclic intermediate that, upon ring-opening by a nucleophile, results in the original stereochemistry being retained. The choice of reagents and reaction pathway is critical for controlling the stereochemical outcome. beilstein-journals.org
Ring Expansion and Contraction Methodologies
The five-membered pyrrolidine ring can be synthetically modified to form larger or smaller heterocyclic systems through ring expansion and contraction reactions. nih.govresearchgate.net
Ring Expansion: Pyrrolidine rings can be expanded to six-membered piperidine (B6355638) rings through various methods. rsc.org One common strategy involves the Tiffeneau-Demjanov rearrangement. This would require functionalization of a carbon adjacent to the ring nitrogen (C2), for instance, by introducing a hydroxymethyl group. Conversion of the hydroxyl to a leaving group, followed by treatment with a base, can induce a rearrangement that incorporates an adjacent ring carbon into the newly formed six-membered ring.
Ring Contraction: Ring contraction of a pyrrolidine to a four-membered azetidine (B1206935) ring is a more challenging transformation. Photochemical methods, such as the Wolff rearrangement of a diazoketone derived from the pyrrolidine ring, can be employed. nih.govresearchgate.net Another approach involves oxidative cleavage of the pyrrolidine ring, followed by recyclization to form the smaller ring system. These skeletal editing strategies are powerful tools for accessing novel heterocyclic structures that may not be readily available through other synthetic routes. nih.govnih.gov
Functional Group Interconversions on the Pyrrolidine Ring
Beyond modifications at the nitrogen, the functional groups on the pyrrolidine ring and its substituent offer numerous handles for further derivatization. nih.govresearchgate.net
The terminal alkyne of the propargyl group is particularly versatile. It can participate in a variety of reactions, including:
Sonogashira coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides to introduce aromatic or olefinic substituents.
Click Chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): Reaction with azides to form stable 1,2,3-triazole rings, a powerful method for linking the molecule to other chemical entities.
Mannich reaction: Reaction with an aldehyde and a secondary amine to form aminomethylated alkynes.
The ether linkage, while generally stable, can be cleaved under harsh conditions (e.g., using strong acids like HBr or BBr₃) to yield a 3-hydroxypyrrolidine derivative. This hydroxyl group can then be used for further functionalization, such as esterification or conversion to other leaving groups for substitution reactions. mdpi.com
Table 3: Potential Functional Group Interconversions
| Functional Group | Reaction Type | Reagents | Resulting Functionality |
|---|---|---|---|
| Terminal Alkyne | Sonogashira Coupling | Aryl-I, Pd catalyst, Cu(I) | Aryl-substituted Alkyne |
| Terminal Alkyne | Click Chemistry | R-N₃, Cu(I) catalyst | 1,2,3-Triazole |
| Ether Linkage | Ether Cleavage | HBr or BBr₃ | Alcohol (-OH) |
Advanced Applications in Organic Synthesis and Materials Science
Utilization as a Versatile Building Block in Complex Chemical Architectures
The distinct functionalities within 3-(Prop-2-yn-1-yloxy)pyrrolidine (B13103731) oxalate (B1200264) make it a highly valuable starting material for the synthesis of intricate molecular structures. The pyrrolidine (B122466) moiety serves as a foundational scaffold, while the propargyl group provides a reactive site for further elaboration and linkage to other molecular fragments.
Synthesis of Natural Product Analogues
The pyrrolidine ring is a core structural feature in a vast number of alkaloids and other natural products. nih.govmdpi.comingentaconnect.com Consequently, 3-(Prop-2-yn-1-yloxy)pyrrolidine oxalate is an attractive precursor for the synthesis of analogues of these natural products. Synthetic chemists can leverage the pyrrolidine core of the molecule to construct complex polycyclic systems that mimic the structures of natural alkaloids like those in the lamellarin family. nih.govrsc.org The propargyl group can be used to introduce additional complexity or to attach reporter tags for biological studies.
For instance, in the synthesis of lamellarin analogues, a substituted pyrrolidine is often a key intermediate. nih.govrsc.org The use of this compound would allow for the introduction of an alkyne handle, which could be later functionalized, for example, to attach a fluorescent dye or a biotin (B1667282) tag for biochemical assays.
| Step | Reaction | Key Reagents | Purpose |
|---|---|---|---|
| 1 | N-protection | Boc2O, Et3N | Protection of the pyrrolidine nitrogen for subsequent reactions. |
| 2 | Sonogashira Coupling | Aryl iodide, Pd(PPh3)4, CuI | Elaboration of the alkyne to build the carbon skeleton. |
| 3 | Cyclization | Lewis acid or transition metal catalyst | Formation of a polycyclic system. |
| 4 | Deprotection | Trifluoroacetic acid | Removal of the Boc protecting group to yield the final analogue. |
Construction of Bioactive Scaffolds and Ligands
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. mdpi.comnih.gov It is particularly prominent in the design of kinase inhibitors, where the pyrrolidine ring can interact with key residues in the ATP-binding pocket of the enzyme. nih.govacs.orgbiorxiv.org The 3-oxy-substituent of this compound can be oriented to form crucial hydrogen bonds, while the rest of the molecule can be elaborated to achieve high affinity and selectivity.
The propargyl group is especially useful in this context for the application of fragment-based drug discovery. A library of fragments can be "clicked" onto the alkyne handle of the pyrrolidine scaffold to rapidly explore the chemical space around a biological target. This approach can accelerate the discovery of potent and selective ligands.
| Target Class | Role of Pyrrolidine Scaffold | Utility of Propargyl Group | Example Application |
|---|---|---|---|
| Kinases | Forms key interactions in the hinge region of the ATP-binding site. nih.govacs.org | Attachment of fragments to explore the solvent-exposed region. | Development of selective JAK2 inhibitors. nih.gov |
| GPCRs | Mimics the structure of endogenous ligands. | Linkage to fluorescent probes for binding assays. | Synthesis of novel muscarinic receptor antagonists. |
| Proteases | Positions functional groups to interact with the active site. | Covalent modification of the target enzyme via proximity-induced reactivity. | Design of novel cathepsin inhibitors. |
Intermediate in Fine Chemical and Pharmaceutical Production
Beyond its use in the early stages of drug discovery, this compound can also serve as a key intermediate in the scaled-up synthesis of fine chemicals and active pharmaceutical ingredients (APIs). The robust nature of the pyrrolidine ring and the specific reactivity of the alkyne allow for a modular approach to synthesis, which is highly desirable in industrial settings. Chiral 3-hydroxypyrrolidine, a close analogue, is a crucial intermediate for various commercial drugs, highlighting the industrial relevance of this class of compounds. nbinno.comgoogle.comgoogle.com
The ability to perform late-stage modifications via the alkyne group is particularly advantageous. This allows for the synthesis of a common intermediate that can be diversified at the end of the synthetic route to produce a range of different products, streamlining the manufacturing process.
Integration into Polymeric Materials and Surface Functionalization
The terminal alkyne of this compound is a gateway to the world of materials science. It allows for the incorporation of the pyrrolidine unit into larger polymeric structures and for the functionalization of surfaces with this important heterocyclic motif.
Polymerization Reactions Involving the Alkyne Moiety
Propargyl ethers are known to undergo thermal polymerization to form highly cross-linked, heat-resistant polymer networks. rsc.orgrsc.orgresearchgate.netacs.org The polymerization of this compound, or a derivative thereof, could lead to novel polymers with interesting properties. The pyrrolidine groups would be pendant to the polymer backbone and could impart specific characteristics such as hydrophilicity, basicity, and the ability to coordinate metal ions.
These polymers could find applications as high-performance thermosets, with high glass transition temperatures and thermal stability. rsc.orgrsc.org The presence of the pyrrolidine moiety could also make them suitable for applications such as ion-exchange resins or as scavenging agents for heavy metals.
| Property | Anticipated Characteristic | Underlying Structural Feature |
|---|---|---|
| Thermal Stability | High (Td5 > 400 °C) rsc.orgrsc.org | Cross-linked network from propargyl ether polymerization. |
| Glass Transition Temperature (Tg) | High (> 300 °C) rsc.orgrsc.org | Rigid polymer backbone. |
| Solvent Swelling | Moderate to high in polar solvents. | Presence of hydrophilic pyrrolidine groups. |
| Metal Ion Chelation | Potential for chelation of transition metals. | Lewis basic nitrogen of the pyrrolidine ring. |
Surface Functionalization via Click Chemistry Approaches
Perhaps one of the most powerful applications of the terminal alkyne in this compound is its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govwikipedia.orgresearchgate.net This highly efficient and specific reaction allows for the covalent attachment of the pyrrolidine-containing molecule to surfaces that have been pre-functionalized with azide (B81097) groups.
This methodology can be used to modify a wide range of materials, including silicon wafers, gold surfaces, and nanoparticles. rsc.orgacs.org The resulting pyrrolidine-functionalized surfaces could have a variety of applications. For example, they could be used to create biocompatible coatings for medical implants, as the pyrrolidine moiety can promote cell adhesion. They could also be used to create chiral stationary phases for chromatography, leveraging the inherent chirality of many pyrrolidine derivatives.
| Substrate | Surface Pre-functionalization | Click Reaction Conditions | Potential Application of Functionalized Surface |
|---|---|---|---|
| Gold (Au) | Self-assembled monolayer of an azido-terminated thiol. rsc.org | CuSO4, Sodium Ascorbate, in H2O/t-BuOH. nih.gov | Biosensors, localized cell culture platforms. |
| Silicon (Si) | Silanization with an azido-functional silane. | CuI, DIPEA, in THF. | Modified electrodes, microfluidic devices. |
| Polymeric Nanoparticles | Incorporation of azide-containing monomers during polymerization. | CuSO4, Sodium Ascorbate, in aqueous buffer. nih.gov | Targeted drug delivery, diagnostic imaging agents. |
Application in Corrosion Inhibition
While specific studies on the corrosion inhibition properties of this compound are not extensively documented in publicly available literature, the constituent functional groups of the molecule—the pyrrolidine ring and the propargyl ether moiety—are well-known for their protective capabilities on metal surfaces. The propargyl group (prop-2-yn-1-ol) and its derivatives are particularly effective corrosion inhibitors, especially for steel in acidic environments. researchgate.net
The mechanism of inhibition is generally attributed to the adsorption of the organic molecule onto the metal surface. The triple bond in the alkyne group of the propargyl moiety serves as a high-electron-density center, facilitating strong adsorption onto the metal. This forms a protective film that isolates the metal from the corrosive medium. Furthermore, heterocyclic compounds containing nitrogen, such as pyrrolidine, have demonstrated efficacy as corrosion inhibitors. nih.gov The nitrogen atom can act as a coordination site, bonding with vacant d-orbitals of the metal and thereby strengthening the adsorbed protective layer. nih.gov
Research on similar heterocyclic compounds has shown that they can act as mixed-type inhibitors, affecting both anodic and cathodic corrosion reactions. nih.govnih.gov The adsorption of these molecules on a metal surface typically follows established models such as the Langmuir adsorption isotherm, which indicates a monolayer of inhibitor coverage. nih.gov The effectiveness of such inhibitors often increases with concentration up to a critical point, beyond which the protective effect may plateau.
Role as a Component in Catalytic Systems
The pyrrolidine scaffold is a cornerstone in the field of catalysis, particularly in asymmetric synthesis where the generation of specific stereoisomers is crucial.
Chiral Ligand Development for Asymmetric Catalysis
Chiral pyrrolidines are fundamental building blocks in the synthesis of ligands for asymmetric metal catalysis. mdpi.com The rigid five-membered ring structure of pyrrolidine allows for the precise positioning of substituent groups, which in turn creates a well-defined chiral environment around a metal center. This stereochemical control is essential for inducing enantioselectivity in a wide range of chemical transformations.
While 3-(Prop-2-yn-1-yloxy)pyrrolidine itself is not chiral in its unsubstituted form, the pyrrolidine ring can be readily functionalized to introduce chirality. The propargyl group offers a versatile handle for further chemical modifications through reactions such as click chemistry or Sonogashira coupling, allowing for the attachment of coordinating groups or bulky substituents that can influence the steric and electronic properties of the resulting ligand. The development of such tailored ligands is a key strategy in advancing asymmetric catalysis. researchgate.net
Organocatalytic Applications of Pyrrolidine Scaffolds
The field of organocatalysis, which utilizes small organic molecules as catalysts, has been revolutionized by the application of chiral pyrrolidine derivatives. nih.gov Proline, a naturally occurring amino acid with a pyrrolidine ring, is a seminal example of an effective organocatalyst. nih.gov The success of proline and its derivatives stems from their ability to activate substrates through the formation of transient iminium or enamine intermediates. researchgate.net
This mode of activation has been successfully applied to a vast array of asymmetric reactions, including aldol (B89426) reactions, Mannich reactions, and Michael additions. mdpi.com The pyrrolidine scaffold is highly modular, and its catalytic performance can be fine-tuned by introducing various substituents at different positions on the ring. These modifications can enhance stereoselectivity, reactivity, and solubility in different reaction media. researchgate.netbohrium.com The development of novel pyrrolidine-based organocatalysts continues to be an active area of research, aiming to expand the scope of organocatalysis and provide more sustainable and environmentally friendly synthetic methods. bohrium.com
Interactive Data Table: Corrosion Inhibition Efficiency of a Pyrrolidine Derivative
This table presents data on the corrosion inhibition efficiency of 2-(1,3,4-thiadiazole-2-yl)pyrrolidine (2-TP) on mild steel in 1 M HCl solution, as an example of the potential efficacy of pyrrolidine-based inhibitors. nih.gov
| Inhibitor Concentration (mM) | Inhibition Efficiency (%) |
| 0.1 | 85.2 |
| 0.2 | 89.8 |
| 0.3 | 92.1 |
| 0.4 | 93.5 |
| 0.5 | 94.6 |
Computational Chemistry and Mechanistic Elucidation of 3 Prop 2 Yn 1 Yloxy Pyrrolidine Systems
Conformational Analysis and Molecular Dynamics Simulations
While DFT is excellent for studying reaction mechanisms, understanding the three-dimensional structure and dynamic behavior of a molecule is equally important. Conformational analysis and molecular dynamics (MD) simulations provide this crucial information.
The 3-(Prop-2-yn-1-yloxy)pyrrolidine (B13103731) molecule possesses significant conformational flexibility arising from the pyrrolidine (B122466) ring pucker and rotation around several single bonds.
The five-membered pyrrolidine ring is not planar. It adopts puckered, "envelope" or "twist" conformations to relieve ring strain. nih.gov For substituted pyrrolidines, the two most common puckering modes are C-exo and C-endo, where a carbon atom is pushed out of the plane defined by the other four atoms. The substituent at the 3-position—in this case, the propargyl ether group—plays a critical role in determining the preferred pucker. Computational studies have shown that substituents strongly favor a pseudoequatorial orientation to minimize steric clashes. nih.gov The energetic difference between these conformers is often small, meaning multiple conformations can be significantly populated at room temperature. researchgate.net
Table 2: Representative Relative Energies of Pyrrolidine Ring Puckering
| Conformer | Substituent Orientation | Relative Energy (kcal/mol) | Predicted Population |
| C2-endo | Axial | 2.5 | Minor |
| C3-exo | Equatorial | 0.0 | Major |
| C2-exo | Axial | 2.8 | Minor |
| C3-endo | Equatorial | 0.2 | Significant |
Note: This table illustrates general principles of pyrrolidine conformational preferences. Values are hypothetical and for illustrative purposes.
The energetic landscape describes the potential energy of a molecule as a function of its conformational degrees of freedom, such as bond rotations. Molecular dynamics (MD) simulations and relaxed potential energy surface scans using quantum mechanics are used to explore this landscape. nih.govmdpi.com
For 3-(Prop-2-yn-1-yloxy)pyrrolidine, key intramolecular rotations include:
Rotation around the bond connecting the pyrrolidine ring to the side chain's oxygen atom.
Rotation around the ether C-O bonds.
By systematically rotating these bonds and calculating the energy at each step, a potential energy profile can be generated. This profile reveals the low-energy (stable) conformations as minima and the energy barriers (rotational barriers) to interconversion as maxima. MD simulations complement this by simulating the movement of atoms over time, showing which conformations are most frequently visited and how quickly the molecule transitions between them. mdpi.com These studies are essential for understanding how the molecule's shape influences its interactions with other molecules, such as enzymes or receptors, in a biological context.
Theoretical Prediction of Spectroscopic Parameters
In a general sense, computational approaches to predict spectroscopic parameters for a molecule like 3-(prop-2-yn-1-yloxy)pyrrolidine would involve the following steps:
Geometry Optimization: The first step is to determine the most stable three-dimensional conformation of the molecule. This is typically achieved by performing a geometry optimization using a selected level of theory and basis set (e.g., B3LYP/6-31G*). For an oxalate (B1200264) salt, the presence of the counter-ion and its interaction with the pyrrolidine ring would be a critical consideration in obtaining an accurate ground-state geometry.
Frequency Calculations: Once the optimized geometry is obtained, frequency calculations are performed at the same level of theory. These calculations not only confirm that the structure is a true minimum on the potential energy surface but also provide the theoretical vibrational frequencies that correspond to the peaks in an IR spectrum.
NMR Chemical Shift Calculations: Using the optimized geometry, NMR parameters can be calculated. This is often done using the Gauge-Independent Atomic Orbital (GIAO) method. The resulting absolute shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).
UV-Vis Spectra Simulation: Time-dependent DFT (TD-DFT) is the most common method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate a UV-Vis spectrum.
Without specific published research, any data presented would be purely hypothetical. For scientifically accurate information, dedicated computational studies on 3-(prop-2-yn-1-yloxy)pyrrolidine oxalate are required.
Computational Analysis of Intermolecular Interactions
A computational analysis of the intermolecular interactions of this compound is not specifically detailed in the available research. Such studies are crucial for understanding the solid-state structure, crystal packing, and physicochemical properties of the compound. The primary intermolecular interactions expected for this molecule would be hydrogen bonding and van der Waals forces.
A computational investigation into these interactions would typically involve:
Dimer and Cluster Analysis: Studying the interactions between two or more molecules of the compound to identify the most stable dimeric or cluster configurations. This can reveal the preferred hydrogen bonding networks. For this compound, the key interactions would be between the oxalate counter-ion and the protonated pyrrolidine nitrogen, as well as other potential hydrogen bonds involving the ether oxygen.
Quantum Theory of Atoms in Molecules (QTAIM): This analysis can be used to characterize the nature of the intermolecular bonds, including hydrogen bonds. By analyzing the electron density at the bond critical points, one can determine the strength and nature (e.g., electrostatic, covalent) of the interactions.
Non-Covalent Interaction (NCI) Index: The NCI index is a visualization tool that helps in identifying and characterizing non-covalent interactions in a 3D space, highlighting regions of hydrogen bonding, van der Waals interactions, and steric repulsion.
Given the absence of specific computational studies on this compound, a detailed discussion with supporting data on its intermolecular interactions cannot be provided at this time. Such an analysis would require dedicated theoretical investigations.
Future Research Directions and Interdisciplinary Prospects
Development of Sustainable and Green Synthetic Routes for Pyrrolidine-Propargyl Ethers
The chemical industry's increasing focus on environmental sustainability necessitates a shift towards greener synthetic practices. chemistryjournals.net Traditional organic synthesis often relies on hazardous reagents and volatile organic solvents, contributing to significant waste. chemistryjournals.net Future research into the synthesis of pyrrolidine-propargyl ethers will prioritize the adoption of green chemistry principles to minimize environmental impact. chemistryjournals.netrsc.org
Key strategies for developing sustainable synthetic routes include:
Use of Alternative Solvents: Replacing conventional organic solvents with environmentally benign alternatives like water, supercritical fluids, or ionic liquids is a primary goal. chemistryjournals.net Water is particularly attractive due to its non-toxicity and abundance. chemistryjournals.net
Biocatalysis: Employing enzymes as natural catalysts can facilitate reactions under mild, ambient conditions, leading to high specificity and fewer byproducts. chemistryjournals.net For instance, lipases could be explored for transformations involving the core structure.
Microwave-Assisted Synthesis: This technique utilizes microwave radiation to significantly reduce reaction times and energy consumption compared to conventional heating methods. chemistryjournals.netnih.gov Its application has been shown to be effective in the synthesis of various pyrrolidine (B122466) derivatives. tandfonline.com
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. chemistryjournals.net Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides represents a highly atom-economical approach to constructing the pyrrolidine ring. mappingignorance.org
| Parameter | Traditional Synthesis | Green/Sustainable Synthesis |
|---|---|---|
| Solvents | Volatile Organic Compounds (VOCs) | Water, Supercritical CO₂, Ionic Liquids chemistryjournals.net |
| Catalysts | Stoichiometric, often toxic reagents | Biocatalysts (enzymes), recyclable metal catalysts, organocatalysts chemistryjournals.netkoreascience.kr |
| Energy Input | High energy consumption (prolonged heating/reflux) | Microwave irradiation, ambient temperature reactions tandfonline.com |
| Waste Generation | High, often generating 25-100 kg of waste per kg of product chemistryjournals.net | Minimized through high atom economy and recyclable components rsc.org |
Exploration of Novel Catalytic Systems for Derivatization
The functionalization of the 3-(prop-2-yn-1-yloxy)pyrrolidine (B13103731) scaffold is key to unlocking its full potential. Future research will focus on discovering and implementing novel catalytic systems to achieve diverse and selective chemical modifications. The pyrrolidine ring and the propargyl group both present opportunities for derivatization through advanced catalytic methods.
Promising areas of catalytic exploration include:
Gold Catalysis: Cationic gold(I) complexes have shown remarkable versatility in catalyzing reactions involving propargyl compounds, such as rearrangements and etherifications. researchgate.net These catalysts could be used to transform the propargyl moiety into other valuable functional groups like allenes or α,β-unsaturated ketones. researchgate.netresearchgate.net
Iridium and Borane (B79455) Catalysis: Iridium-based catalysts have been successfully used for the reductive generation of azomethine ylides in the synthesis of complex pyrrolidines. acs.org Separately, borane catalysts like B(C₆F₅)₃ offer a mild, operationally simple method for the dehydrogenation of pyrrolidines to form pyrroles, providing a route to aromatic analogues. acs.org
Organocatalysis: Chiral pyrrolidine derivatives, particularly those derived from proline, are themselves powerful organocatalysts for a multitude of asymmetric reactions. koreascience.krnih.govmdpi.com Research could explore the catalytic activity of 3-(prop-2-yn-1-yloxy)pyrrolidine derivatives themselves, or use established organocatalytic methods to introduce new stereocenters onto the pyrrolidine ring. nih.gov
Palladium and Copper Catalysis: Classic cross-coupling reactions, such as the Sonogashira coupling catalyzed by palladium and copper, are highly effective for modifying the terminal alkyne of the propargyl group. rawsource.com This allows for the straightforward attachment of a wide variety of aryl or vinyl substituents, creating a library of diverse compounds. rawsource.com
| Catalytic System | Target Moiety | Potential Transformation | Reference |
|---|---|---|---|
| Gold (Au) Complexes | Propargyl Group | Rearrangement to allenes, Meyer–Schuster rearrangement | researchgate.net |
| Iridium (Ir) Complexes | Pyrrolidine Synthesis | Reductive [3+2] cycloaddition for core synthesis | acs.org |
| Borane (B(C₆F₅)₃) | Pyrrolidine Ring | Dehydrogenative aromatization to pyrroles | acs.org |
| Palladium (Pd) / Copper (Cu) | Propargyl Alkyne | Sonogashira coupling to form C-C bonds | rawsource.com |
| Organocatalysts | Pyrrolidine Ring | Asymmetric functionalization (e.g., aldol (B89426), Michael additions) | nih.govmdpi.com |
Expansion of Applications in Emerging Fields of Chemical Science
The bifunctional nature of 3-(prop-2-yn-1-yloxy)pyrrolidine oxalate (B1200264) makes it a promising scaffold for applications beyond traditional small-molecule therapeutics. The saturated, non-planar pyrrolidine ring is ideal for exploring three-dimensional chemical space, a key factor in modern drug design, while the propargyl group's alkyne provides a gateway to materials science and chemical biology. nih.gov
Future applications could be developed in several emerging areas:
Medicinal Chemistry and Drug Discovery: The pyrrolidine core is a cornerstone of many biologically active compounds and approved drugs. nbinno.comnih.govfrontiersin.org The propargyl group can serve as a versatile handle for "click chemistry" reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition), allowing the core scaffold to be easily conjugated to other pharmacophores, peptides, or targeting moieties to create novel drug candidates.
Materials Science: The propargyl group can participate in polymerization reactions. rawsource.com This opens the possibility of incorporating the pyrrolidine-propargyl ether monomer into specialized polymers, potentially creating materials with unique properties such as enhanced thermal stability or chemical resistance for use in aerospace or electronics. rawsource.com
Chemical Biology: The alkyne functionality allows the molecule to be used as a chemical probe. It can be attached to reporter tags (like fluorescent dyes) or affinity labels to study biological processes, identify protein targets, or visualize cellular components.
Agrochemicals: Heterocyclic compounds, including pyrrolidines, are prevalent in biologically active agrochemicals. researchgate.net The development of novel derivatives could lead to new classes of pesticides or herbicides.
| Field | Potential Application | Key Structural Feature |
|---|---|---|
| Medicinal Chemistry | Scaffold for complex drug candidates via click chemistry | Pyrrolidine (pharmacokinetics) + Alkyne (conjugation handle) nbinno.comnih.gov |
| Materials Science | Monomer for high-performance polymers | Propargyl group (polymerization) rawsource.com |
| Chemical Biology | Bio-orthogonal probes for imaging and target identification | Terminal Alkyne (bio-conjugation) |
| Agrochemicals | Core structure for novel pesticides or herbicides | Heterocyclic Pyrrolidine Core researchgate.net |
Integration with High-Throughput Synthesis and Screening Methodologies
To efficiently explore the vast chemical space accessible from the 3-(prop-2-yn-1-yloxy)pyrrolidine scaffold, future research must integrate modern automation and screening technologies. High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against specific biological targets. ctppc.orgnih.gov
The workflow for integrating this compound class into HTS would involve:
Combinatorial Library Synthesis: Utilizing the versatile chemistry of the pyrrolidine and propargyl groups, automated or parallel synthesis techniques can be employed to create a large, diverse library of related compounds. This could involve varying substituents on the pyrrolidine ring or performing a range of reactions on the alkyne terminus.
High-Throughput Screening (HTS): The synthesized library would then be screened against a panel of biological targets using automated robotic systems. ctppc.org HTS assays, such as fluorescence polarization or time-resolved fluorescence assays, are designed to be rapid and require minimal sample, making them ideal for testing thousands of compounds. nih.govdovepress.com
Hit Identification and Validation: The primary goal of HTS is to identify "hits"—compounds that demonstrate activity against the target. ctppc.org These initial hits would then undergo further validation and optimization to develop lead compounds for drug development or other applications.
This approach transforms the single compound into a platform for discovery, accelerating the process of finding new molecules with desired biological or material properties. nih.govresearchgate.net
| Step | Methodology | Objective |
|---|---|---|
| 1. Library Generation | Parallel synthesis, automated synthesis, microwave-assisted reactions | Create a diverse library of thousands of derivatives from the core scaffold. tandfonline.com |
| 2. Primary Screening | High-Throughput Screening (HTS) using robotic liquid handlers and plate readers | Rapidly test the entire library for activity against a biological target. ctppc.org |
| 3. Hit Identification | Data analysis of screening results | Identify individual compounds ("hits") showing desired activity. ctppc.org |
| 4. Hit-to-Lead | Secondary assays, structure-activity relationship (SAR) studies | Validate initial hits and optimize their structure to improve potency and properties. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(Prop-2-yn-1-yloxy)pyrrolidine oxalate, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The synthesis typically involves functionalizing a pyrrolidine ring with a propargyloxy group, followed by oxalate salt formation. Optimization can be achieved using Design of Experiments (DOE) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. For example, statistical methods in DOE minimize trial-and-error by identifying critical variables (e.g., reaction time, stoichiometry) . Similar protocols for pyrrolidine derivatives emphasize multi-step reactions with tert-butyl esterification or cyclization under controlled conditions .
Q. What spectroscopic techniques are recommended for characterizing this compound, and how are data interpreted?
- Methodological Answer : Key techniques include:
- IR Spectroscopy : Identify functional groups (e.g., oxalate carbonyl stretches near 1700 cm⁻¹) by comparing to NIST reference spectra .
- NMR : Assign proton environments (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm, propargyloxy protons at δ 4.5–5.0 ppm) .
- Mass Spectrometry : Confirm molecular weight via high-resolution MS (e.g., [M+H]+ ion matching theoretical mass) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow protocols for structurally similar pyrrolidine-oxalate compounds:
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.
- Store at 2–8°C in light-sensitive containers to prevent degradation .
- Immediate first-aid measures (e.g., flushing eyes/skin with water) and consultation with a physician are mandatory .
Advanced Research Questions
Q. How can computational chemistry be applied to predict reaction pathways for modifying the pyrrolidine ring in this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) model transition states and intermediates for reactions like propargyloxy group substitution. Institutions like ICReDD integrate these computations with experimental data to design reactions, reducing development time by 30–50% . For example, reaction path searches predict feasible routes for introducing trifluoromethyl or nitro groups .
Q. How can researchers resolve contradictions in kinetic data obtained from different experimental setups?
- Methodological Answer :
- Statistical Analysis : Use ANOVA or regression models to identify outliers or confounding variables (e.g., temperature fluctuations, impurity effects) .
- Replicate Experiments : Standardize protocols (e.g., solvent purity, stirring rate) across setups.
- Cross-Validation : Compare results with analogous pyrrolidine derivatives to isolate compound-specific behavior .
Q. What strategies are effective for scaling up the synthesis while maintaining purity?
- Methodological Answer :
- Continuous Flow Reactors : Ensure consistent mixing and heat transfer, critical for propargyloxy group stability .
- Purification : Use recrystallization (e.g., ethanol/water mixtures) or chromatography (silica gel, gradient elution) to achieve >98% purity .
- Process Control : Implement inline sensors (e.g., pH, FTIR) for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
